cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
Description
Properties
IUPAC Name |
cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCORZGCQBJDLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid .
Scientific Research Applications
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a compound with potential applications in medicinal chemistry and other areas. It features a cyclopropyl group attached to a 1,5-dimethyl-1H-pyrazole moiety, further linked to a hydroxymethyl group, which contributes to its chemical reactivity and biological properties.
Molecular Structure and Properties
this compound has the molecular formula C9H14N2O and a molecular weight of approximately 166.22 g/mol . Key properties and identifiers include :
- IUPAC Name: cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol
- InChI: InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
- SMILES: CC1=CC(=NN1C)C(C2CC2)O
- Molecular Weight: 166.22 g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Topological Polar Surface Area: 38.1 Ų
Potential Applications
this compound and related pyrazoles have diverse applications in pharmaceutics and medicinal chemistry. Pyrazoles, including 5-amino-pyrazoles, are potent reagents in organic synthesis. Research indicates that it may interact with enzymes involved in metabolic pathways or cellular signaling processes, making it crucial for assessing its therapeutic potential.
Mechanism of Action
The mechanism of action of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key structural distinctions :
- The cyclopropyl group introduces steric strain and enhanced lipophilicity compared to simpler alkyl or aryl substituents.
- The hydroxymethyl group enables hydrogen bonding, similar to (1,5-dimethyl-1H-pyrazol-3-yl)methanol, but the cyclopropane ring may restrict conformational flexibility .
Physical and Chemical Properties
The cyclopropyl derivative’s higher molecular weight and reduced polarity suggest differences in crystallization behavior and solvent interactions compared to its non-cyclopropane counterparts .
Research Tools and Structural Analysis
- Crystallography: Programs like SHELXL and ORTEP () are critical for analyzing hydrogen-bonding patterns and crystal packing. The cyclopropyl group may disrupt intermolecular hydrogen bonds observed in (1,5-dimethyl-1H-pyrazol-3-yl)methanol crystals .
- Spectroscopy : NMR and IR data for related compounds (e.g., δ 9.84 ppm for aldehyde protons in pyrazole carbaldehyde) provide benchmarks for characterizing the cyclopropyl variant .
Biological Activity
Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, with the molecular formula C₉H₁₄N₂O and a molecular weight of approximately 166.22 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a 1,5-dimethyl-1H-pyrazole moiety and a hydroxymethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : It has been noted for its potential to inhibit inflammatory pathways by interacting with specific enzymes.
- Antimalarial Activity : Some derivatives related to pyrazoles have shown promising results against malaria parasites.
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets. The compound may bind to enzymes involved in metabolic pathways or cellular signaling processes, modulating their activity. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), a validated target for developing antimalarial agents .
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial action comparable to established antibiotics .
Anti-inflammatory Research
Research into the anti-inflammatory properties of this compound demonstrated its potential to inhibit pro-inflammatory cytokines in vitro. In cell culture studies, the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism for its anti-inflammatory effects.
Antimalarial Potential
In a study focused on antimalarial drug development, this compound was evaluated for its efficacy against Plasmodium falciparum. Results showed that it could effectively inhibit the growth of malaria parasites in vitro at low concentrations, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Cyclopropyl(1-methyl-1H-pyrazol-3-yl)methanol | Antibacterial | Lacks hydroxymethyl group |
| Cyclopropyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol | Anti-inflammatory | Different substitution pattern on pyrazole ring |
| Cyclopropyl(1,5-dimethyl-1H-pyrazol-5-yl)methanol | Potential antimalarial | Structural variations affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
